![molecular formula C18H10ClF3N4 B3009117 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 338953-39-2](/img/structure/B3009117.png)

6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

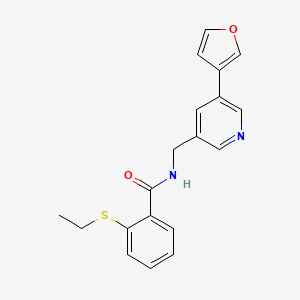

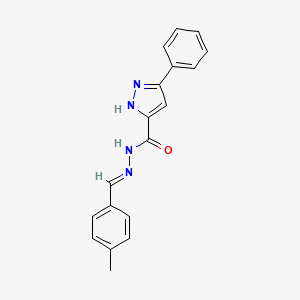

The compound “6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, including “6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine”, are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds involves various methods, including the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) as a chemical intermediate .Molecular Structure Analysis

The molecular structure of “6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine” is complex, with a trifluoromethyl group (-CF3) and a pyridine moiety as key structural elements . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The chemical reactions involving “6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine” are complex and can involve various amines . The reactions can produce target compounds in yields ranging from 30% to 90% .Applications De Recherche Scientifique

- Crop Protection : Trifluoromethylpyridine (TFMP) derivatives play a crucial role in safeguarding crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl , and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Vapor-Phase Reaction : The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop, can be achieved in good yield via a simple one-step reaction .

- Unique Properties : TFMP derivatives exhibit biological activities due to the combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety. Several pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are undergoing clinical trials .

- Antimalarial Activity : In a study, compounds containing the TFMP group were evaluated for their effects against Plasmodium falciparum blood cultures, showing promise in antimalarial research .

- Fluorinated Organic Compounds : The development of fluorinated organic chemicals, including TFMP derivatives, is a significant research topic. Fluorine-containing compounds have unique effects on biological activities and physical properties, making them valuable in functional materials .

- Optimal Structure : The optimal structure for fungicidal activity involves a 5-CF3 pyridine group and a 2-CH3-5-Cl-6-CHF2 pyrimidine group. The spatial configuration of carbon atoms connected to R3 also influences compound efficacy .

- Synthesis Pathways : TFMP derivatives serve as intermediates in the synthesis of various compounds. For example, 2-chloro-5-(trifluoromethyl)pyridine is a key intermediate for fluazifop production .

- Future Discoveries : Given the unique properties of TFMP, researchers anticipate uncovering novel applications in the future. As our understanding deepens, additional uses may emerge .

Agrochemicals

Pharmaceuticals

Functional Materials

Fungicidal Activity

Chemical Intermediates

Research Opportunities

Mécanisme D'action

Target of Action

Similar compounds with a trifluoromethyl group have been reported to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .

Mode of Action

It’s known that the trifluoromethyl group in similar compounds can enhance drug potency by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with target proteins .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, including those involving enzymes like reverse transcriptase .

Pharmacokinetics

Similar compounds with a trifluoromethyl group have been reported to exhibit high microsomal and acid stability .

Result of Action

Similar compounds with a trifluoromethyl group have been reported to exhibit improved drug potency toward certain enzymes .

Action Environment

Similar compounds with a trifluoromethyl group have been reported to exhibit high microsomal and acid stability, suggesting that they may be relatively resistant to environmental factors .

Orientations Futures

The future directions for “6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine” and similar compounds are promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Propriétés

IUPAC Name |

6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClF3N4/c19-14-6-13(18(20,21)22)9-24-17(14)12-8-23-16-7-15(25-26(16)10-12)11-4-2-1-3-5-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPFLIUNLLRAFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B3009045.png)

![[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3009049.png)

![2-{[2-Chloro-5-(Trifluoromethyl)phenyl]amino}-5-Methoxybenzoic Acid](/img/structure/B3009053.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B3009054.png)

![Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B3009055.png)